Cas no 2177449-86-2 (2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one)

2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one structure
2177449-86-2 structure
Product name:2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one
CAS No:2177449-86-2
MF:C21H20N4O
Molecular Weight:344.409704208374
CID:6258617
PubChem ID:121187451

2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one
    • 2177449-86-2
    • 2-(4-phenylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
    • AKOS032742783
    • 2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
    • 2-([1,1'-biphenyl]-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
    • 2-([1,1'-Biphenyl]-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethan-1-one
    • F6550-4584
    • インチ: 1S/C21H20N4O/c26-20(25-14-19(15-25)24-21-22-11-4-12-23-21)13-16-7-9-18(10-8-16)17-5-2-1-3-6-17/h1-12,19H,13-15H2,(H,22,23,24)
    • InChIKey: IJSRSJTWCXPFID-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC(C2C=CC=CC=2)=CC=1)N1CC(C1)NC1N=CC=CN=1

計算された属性

  • 精确分子量: 344.16371127g/mol
  • 同位素质量: 344.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 445
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 58.1Ų

2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6550-4584-2μmol
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6550-4584-40mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
40mg
$140.0 2023-09-08
Life Chemicals
F6550-4584-3mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
3mg
$63.0 2023-09-08
Life Chemicals
F6550-4584-1mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
1mg
$54.0 2023-09-08
Life Chemicals
F6550-4584-20mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
20mg
$99.0 2023-09-08
Life Chemicals
F6550-4584-30mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
30mg
$119.0 2023-09-08
Life Chemicals
F6550-4584-2mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
2mg
$59.0 2023-09-08
Life Chemicals
F6550-4584-4mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
4mg
$66.0 2023-09-08
Life Chemicals
F6550-4584-15mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
15mg
$89.0 2023-09-08
Life Chemicals
F6550-4584-10mg
2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2177449-86-2
10mg
$79.0 2023-09-08

2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one 関連文献

2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-oneに関する追加情報

Introduction to 2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2177449-86-2)

2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2177449-86-2) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular architecture and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of a biphenyl moiety at the C4 position, coupled with an azetidine ring linked to a pyrimidine moiety via an amino group, suggests a high degree of molecular complexity that may contribute to its interactions with biological targets.

The biphenyl core is a well-known scaffold in medicinal chemistry, frequently found in bioactive molecules due to its ability to confer rigidity and hydrophobicity, which can enhance binding affinity and selectivity. In 2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one, the biphenyl ring is positioned at the C4 substituent, potentially influencing the compound's orientation and interaction with biological receptors. This arrangement may be particularly relevant in the context of G-protein coupled receptors (GPCRs), which are major targets for therapeutic intervention and often exhibit preferences for rigid aromatic systems.

The azetidine ring in this compound introduces a cyclic amine functionality, which can serve as a hydrogen bond acceptor or participate in salt bridge interactions with biological targets. The 3-(pyrimidin-2-yl)aminoazetidin-1-yl moiety further enhances the compound's potential bioactivity by incorporating a pyrimidine heterocycle. Pyrimidines are ubiquitous in nucleic acid bases and have been extensively explored as pharmacophores in drug design due to their ability to form stable hydrogen bonds with biomolecules. The specific placement of the pyrimidine ring at the C3 position relative to the azetidine ring suggests that this compound may interact with proteins or enzymes that recognize pyrimidine-containing motifs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies using molecular dynamics simulations and virtual screening techniques have shown that compounds containing biphenyl and pyrimidine moieties can exhibit high binding affinities for various biological targets. For instance, research has demonstrated that biphenyl derivatives can interact with GPCRs through their rigid aromatic cores, while pyrimidine-containing compounds often bind to enzymes via hydrogen bonding networks. The combination of these structural features in 2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one may confer multiple points of interaction with biological systems, potentially leading to enhanced efficacy and selectivity.

In the context of drug discovery, the development of multitarget-directed ligands (MTDLs) has become an increasingly popular strategy due to the hypothesis that targeting multiple biological pathways simultaneously can lead to more effective therapeutic outcomes. The structural features of 2-{1,1'-biphenyl-4-yl}-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one make it a candidate for MTDL design. The presence of both biphenyl and pyrimidine moieties suggests that this compound could interact with multiple protein targets, such as kinases, transcription factors, or GPCRs. Such multitarget engagement may provide therapeutic benefits by modulating several disease-related pathways concurrently.

Furthermore, the azetidine ring introduces a secondary amine functionality that can be further functionalized for prodrug design or targeted delivery systems. This flexibility allows chemists to modify the compound's properties without altering its core pharmacophoric elements, providing a platform for structure-based drug design (SBDD). SBDD relies on understanding the three-dimensional structure of biological targets at an atomic level to design molecules that fit precisely into binding pockets. The complexity of 2-{1,1'-biphenyl}-4-ylyl}-1-{3-(pyrimidin--2--y]aminoazetidin--y]ethan--y]ethan--y]one makes it an attractive candidate for SBDD approaches, as its multifaceted structure can be optimized for specific biological activities.

Recent studies have also highlighted the importance of understanding ligand-receptor interactions at an atomic level using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into how molecules bind to their targets and can guide the optimization of lead compounds into potent drugs. For example, crystallographic studies have revealed that biphenyl-containing ligands often adopt specific orientations within GPCR binding pockets, which can be leveraged to improve binding affinity. Similarly, pyrimidine-based ligands have been shown to form critical hydrogen bonds with amino acid residues in enzyme active sites.

The potential applications of 2-{1,1'-biphenyl--y]4-ylyl}-y]ethyl--y]ethyl--y]amineazetidinyldiethyl--y]aminepyridine--y]one (CAS No. 2177449-y]-86-y] extend beyond traditional small-molecule drug discovery. Its structural complexity makes it a valuable scaffold for developing novel biomaterials or bioconjugates that could be used in diagnostics or regenerative medicine. For instance, this compound could be modified to include fluorescent tags or imaging agents for non-invasive visualization of biological processes. Additionally, its ability to interact with multiple targets suggests potential applications in combination therapies or personalized medicine approaches.

In conclusion, 22{ -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- }(CAS No.) represents a structurally intricate molecule with significant potential in pharmaceutical research and development. Its unique combination of biphenylethene moieties provides opportunities for multitarget engagement and structure-based drug design strategies. As computational methods continue to advance, 22{ -- -- -- -- }(CAS No.) will likely serve as a valuable tool for exploring new therapeutic avenues and developing next-generation pharmaceuticals.

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